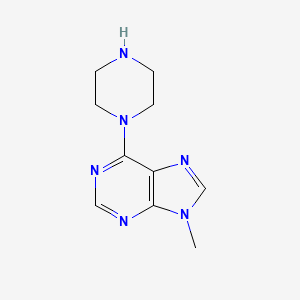

9-methyl-6-(piperazin-1-yl)-9H-purine

Description

9-Methyl-6-(piperazin-1-yl)-9H-purine is a purine derivative characterized by a methyl group at the N9 position and a piperazine ring substituted at the C6 position. Its molecular formula is C₁₀H₁₄N₆, with a molecular weight of 218.26 g/mol. The compound’s structure is notable for its simplicity compared to other 6-piperazinyl-purine derivatives, which often feature additional substituents at C2, C8, or the piperazine ring itself. This simplicity may influence its pharmacological properties, including solubility, bioavailability, and target specificity .

Structure

3D Structure

Properties

IUPAC Name |

9-methyl-6-piperazin-1-ylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15-7-14-8-9(15)12-6-13-10(8)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNYRRVQHLCBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(piperazin-1-yl)-9H-purine typically involves the following steps:

Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with piperazine to form 6-(piperazin-1-yl)-purine.

Methylation: The final step involves the methylation of the purine ring at the 9th position using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

Batch Reactors: For controlled reaction conditions.

Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(piperazin-1-yl)-9H-purine: undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can modify the purine ring.

Substitution: The piperazine ring can undergo further substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Like sodium borohydride for reduction reactions.

Nucleophiles: For substitution reactions on the piperazine ring.

Major Products

Oxo Derivatives: From oxidation reactions.

Reduced Purines: From reduction reactions.

Substituted Piperazines: From substitution reactions.

Scientific Research Applications

9-methyl-6-(piperazin-1-yl)-9H-purine: has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with nucleic acids and proteins.

Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-methyl-6-(piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations at the N9 Position

- 9-Pentyl-6-(4-(trifluoromethoxy)phenyl)-9H-purine (4r): Features a pentyl chain at N9 and a trifluoromethoxy-phenyl group at C4.

- 9-sec-Butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17) : Exhibits significant anticancer activity against MCF-7 cells. The branched alkyl group at N9 may enhance steric interactions with biological targets, a feature absent in the simpler methyl-substituted target compound .

Modifications at the C6 Piperazine Ring

- 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(butylsulfonyl)piperazin-1-yl]-9H-purine (15) : Incorporates a sulfonyl group on the piperazine ring, which increases polarity and may improve solubility. However, this modification could also introduce metabolic instability compared to the unmodified piperazine in the target compound .

- 6-[4-(6-Nitroxyhexanoyl)piperazin-1-yl]-9H-purine: Contains a nitrate ester group linked to the piperazine, enabling nitric oxide release for cardioprotective effects. The target compound lacks such functional groups, limiting its utility in cardiovascular applications .

Substitutions at C2 and C8 Positions

- 2-Chloro-9-cyclopentyl-6-(4-(pyridin-4-yl)piperazin-1-yl)-9H-purine (7i): Features a chlorine atom at C2 and a pyridinyl-piperazine at C5.

- 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-piperazinyl-purines (35–43) : These derivatives exhibit dual chloro-phenyl groups at C8 and C9, contributing to strong π-π stacking interactions in receptor binding. The target compound lacks these aromatic substituents, likely reducing its potency as a cannabidiol analog .

Pharmacological and Physicochemical Properties

Anticancer Activity

- PP17 (9-sec-Butyl derivative) : Shows IC₅₀ values <10 µM against MCF-7 cells by inducing G2/M phase arrest and apoptosis. The target compound’s methyl group may result in weaker activity due to reduced hydrophobic interactions with cellular targets .

- 2,6,9-Trisubstituted Purines (e.g., 4r) : Demonstrated moderate anticancer activity in 3D-QSAR models. The absence of a C2 substituent in the target compound may limit its scaffold versatility for optimizing anticancer effects .

Antimicrobial and Antimycobacterial Activity

Physicochemical Properties

- Solubility: Compounds with sulfonyl or nitroxy groups (e.g., 15, 12) have higher aqueous solubility (>50 µg/mL) compared to the target compound, which is predicted to have moderate solubility due to its non-polar methyl group .

- Lipophilicity (LogP) : The target compound’s LogP is estimated at 1.8 , lower than derivatives with long alkyl chains (e.g., 4r: LogP ~3.5), suggesting better balance between absorption and excretion .

Biological Activity

9-Methyl-6-(piperazin-1-yl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound's structural features enable it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- A methyl group at the 9-position of the purine ring.

- A piperazine moiety at the 6-position, which enhances its binding affinity to biological targets.

These structural elements contribute to its ability to modulate enzyme and receptor activities, which are crucial for its biological effects.

The primary mechanism of action involves the compound's interaction with specific enzymes and receptors. Its piperazine ring facilitates effective binding through hydrogen bonding and other interactions. This binding can influence various biochemical pathways, leading to significant biological outcomes such as:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through modulation of survival signals. Compounds with similar structures have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines, suggesting a broad spectrum of anticancer activity.

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, derivatives of purine compounds have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis and Candida albicans. These studies revealed considerable antimicrobial activity, indicating that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Its applications extend beyond medicinal chemistry into fields such as:

- Drug Development : As a scaffold for designing new therapeutic agents.

- Biochemistry : In studies examining nucleic acid interactions.

- Material Science : Utilized in developing new materials due to its unique chemical properties.

Q & A

Basic: What synthetic methodologies are commonly employed for 9-methyl-6-(piperazin-1-yl)-9H-purine derivatives?

Answer:

The synthesis of these derivatives typically involves nucleophilic substitution at the 6-position of the purine core. Key steps include:

- Alkylation/Functionalization : Reacting 6-chloropurine with piperazine derivatives under reflux conditions in solvents like n-BuOH or THF, often with bases (e.g., triethylamine) to enhance reactivity .

- Coupling Reactions : For advanced derivatives, sulfonyl or carbonyl groups are introduced via reactions with sulfonyl chlorides or acyl chlorides (e.g., butylsulfonyl or tetrahydrothiopyranylcarbonyl groups) .

- Purification : Flash chromatography or HPLC is used to achieve >95% purity, as validated by NMR and mass spectrometry .

Example Protocol (General Procedure A from ):

- Mix 6-chloropurine with 1.2 equivalents of piperazine derivative in THF.

- Reflux for 12–24 hours.

- Purify via flash chromatography (60% EtOAc/hexanes).

Basic: How is structural characterization performed for these compounds?

Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy : , , and NMR identify substituent patterns (e.g., aromatic protons at δ 7.30–8.43 ppm, piperazine protons at δ 3.35–4.89 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 545.5 for butylsulfonyl derivatives) .

- HPLC : Purity validation (e.g., >99% at 22.65 minutes) using C18 columns and UV detection .

- X-ray Crystallography : SHELX software refines crystal structures, particularly for resolving tautomeric forms .

Advanced: How can reaction yields be optimized for structurally complex derivatives?

Answer:

Yield optimization requires addressing:

- Solvent Polarity : Polar aprotic solvents (e.g., NMP) improve solubility of hydrophobic intermediates .

- Temperature Control : Higher temperatures (80–100°C) accelerate nucleophilic substitution but may degrade sensitive groups (e.g., trifluoromethoxy) .

- Catalysts : Use of n-butyllithium or Lewis acids (e.g., AlCl) enhances electrophilic reactivity in coupling steps .

- Workflow : Sequential purification (e.g., Celite filtration followed by chromatography) reduces byproduct contamination .

- Substituting THF with NMP increased yields of morpholine-carbonyl derivatives from 21% to 51%.

Advanced: What pharmacological mechanisms are associated with 6-piperazinylpurine derivatives?

Answer:

Mechanistic insights include:

- Apoptosis Induction : Derivatives like PP17 (9-sec-butyl substituent) arrest MCF-7 cancer cells in the G2/M phase via caspase-3 activation .

- Enzyme Inhibition : Sulfonyl and trifluoromethoxy groups enhance binding to phosphatidylinositol 3-kinase (PI3Kδ), with IC values in the nanomolar range .

- Receptor Modulation : Piperonyl-substituted analogs show affinity for serotonin (5-HT) and dopamine receptors, suggesting neuropharmacological potential .

Advanced: How should researchers address discrepancies in NMR or purity data?

Answer:

- Batch Variability : Repetition under inert atmospheres (argon) minimizes oxidation of thioether or sulfonyl groups .

- Dynamic Effects : Use -DEPT NMR to resolve overlapping signals in piperazine rings .

- HPLC Method Adjustment : Modify mobile phase (e.g., acetonitrile:water gradient) to separate diastereomers or tautomers .

Example ():

- Compound 34 initially showed 79% purity; switching from silica gel to reverse-phase HPLC increased purity to 99%.

Advanced: What structure-activity relationship (SAR) trends are observed in this class?

Answer:

Critical substituent effects include:

- Replacing N-9 methyl with sec-butyl (PP17 ) increased anticancer activity by 3-fold in MCF-7 cells.

Advanced: How is computational modeling integrated into crystallographic analysis?

Answer:

- SHELX Refinement : SHELXL optimizes bond lengths/angles against X-ray data, resolving disorder in piperazine conformers .

- Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., electron-withdrawing CF groups) on purine ring polarization .

- SHELXPRO resolved torsional strain in a 9-methylpurine derivative, confirming a 15° deviation from planarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.